2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid
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Overview
Description
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid is an organic compound with the molecular formula C12H10ClN3O2S It is a derivative of benzoic acid and contains a pyrimidine ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-(methylthio)pyrimidin-4-amine, which is then reacted with 2-chloro-5-nitrobenzoic acid under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid
- 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group and the pyrimidine ring enhances its potential for various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10ClN3O2S |
---|---|
Molecular Weight |
295.75 g/mol |
IUPAC Name |
2-chloro-5-[(2-methylsulfanylpyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H10ClN3O2S/c1-19-12-14-5-4-10(16-12)15-7-2-3-9(13)8(6-7)11(17)18/h2-6H,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
CQOAXLXEZKJUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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